molecular formula C9H6ClFO2 B7859568 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid

Cat. No. B7859568
M. Wt: 200.59 g/mol
InChI Key: OYFKFZBXVYKVCD-UHFFFAOYSA-N
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Patent
US03931168

Procedure details

A stirred mixture of 3-chloro-4-fluorobenzaldehyde (55 g, 0.35 mole), malonic acid (47 g, 0.45 mole) and 3.5 ml of piperidine in 138 ml of pyridine was heated on a steam bath for 2 hours. The reaction solution was poured into a mixture of 200 ml of concentrated hydrochloric acid and 320 g of ice to give after filtration and water wash 44 g (63%). The crude intermediate was used without further purification in part D.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
138 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
320 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=O.C(O)(=O)[CH2:12][C:13]([OH:15])=[O:14].N1CCCCC1.Cl>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[CH:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1F
Name
Quantity
47 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
3.5 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
138 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
320 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
after filtration and water
WASH
Type
WASH
Details
wash 44 g (63%)
CUSTOM
Type
CUSTOM
Details
The crude intermediate was used without further purification in part D

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC(=O)O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.